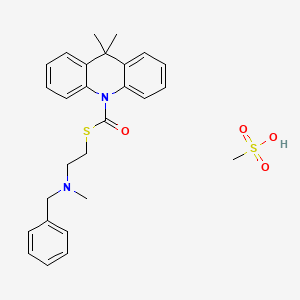
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate is a Drug / Therapeutic Agent.
Wissenschaftliche Forschungsanwendungen
Condensation Reactions and Mechanisms : Acridine compounds, similar to the one , are involved in various condensation reactions. For instance, Phenylsulfonylcarbanion reacts with acridine to produce methylated products, offering insights into reaction mechanisms and potential applications in synthetic chemistry (Yamamoto, Nisimura, & Nozaki, 1971).
Chemiluminescence Properties : Derivatives of acridinium, like 10-methyl-9-(phenoxycarbonyl)acridinium, have been studied for their chemiluminescent properties. These compounds show potential in developing new chemiluminescent systems with applications in analytical chemistry (Krzymiński et al., 2010).
Chemiluminescent Acridinium Compounds for Detection : Acridinium compounds linked to hydroxamic and sulphohydroxamic acids demonstrate high chemiluminescence efficiency and stability. These compounds can be used in sensitive detection methods, highlighting their utility in bioanalytical applications (Renotte, Sarlet, Thunus, & Lejeune, 2000).
Synthesis and Characterization of Acridinium Esters : Novel acridinium ester derivatives have been synthesized and characterized for their chemiluminescence under neutral conditions. Their applications in detecting hydrogen peroxide and glucose demonstrate their potential in clinical diagnostics and environmental monitoring (Nakazono et al., 2017).
Simultaneous Detection of Multiple Nucleic Acid Targets : Acridinium esters have been used as detection labels in nucleic acid probe-based systems. This has enabled simultaneous detection and quantification of multiple nucleic acid targets, proving useful in molecular diagnostics (Nelson, Cheikh, Matsuda, & Becker, 1996).
Eigenschaften
CAS-Nummer |
38025-51-3 |
|---|---|
Produktname |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate |
Molekularformel |
C27H32N2O4S2 |
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
S-[2-[benzyl(methyl)amino]ethyl] 9,9-dimethylacridine-10-carbothioate;methanesulfonic acid |
InChI |
InChI=1S/C26H28N2OS.CH4O3S/c1-26(2)21-13-7-9-15-23(21)28(24-16-10-8-14-22(24)26)25(29)30-18-17-27(3)19-20-11-5-4-6-12-20;1-5(2,3)4/h4-16H,17-19H2,1-3H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
SWSUPUINLLOFQE-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=CC=C4)C.CS(=O)(=O)O |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=CC=C4)C.CS(=O)(=O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
38025-51-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



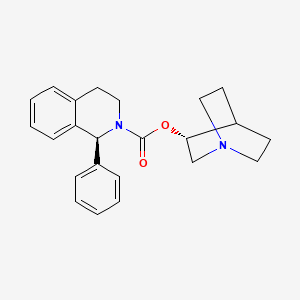
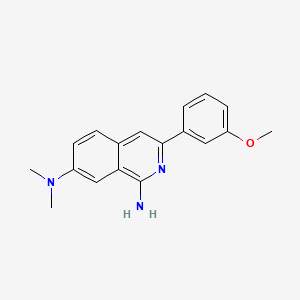
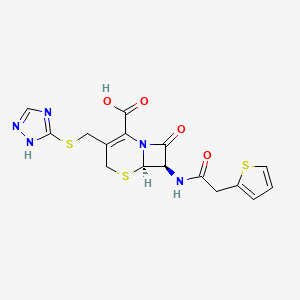
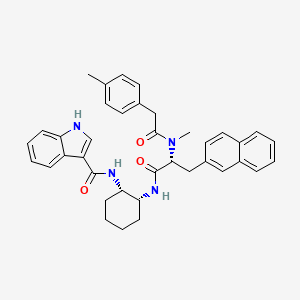
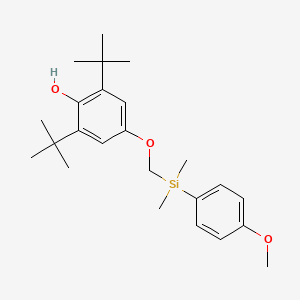
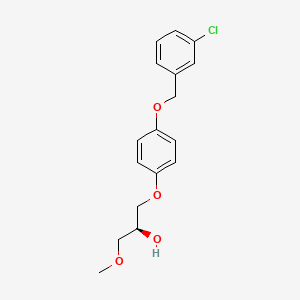
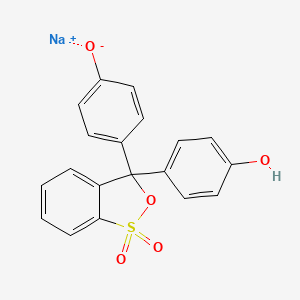
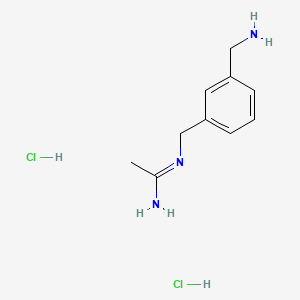
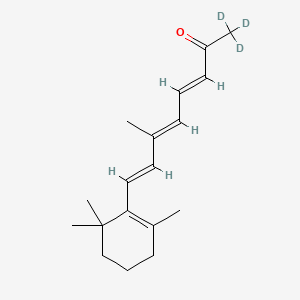
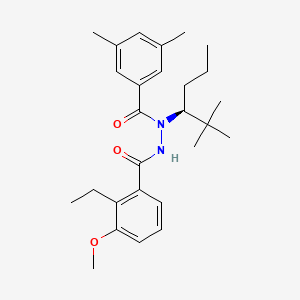
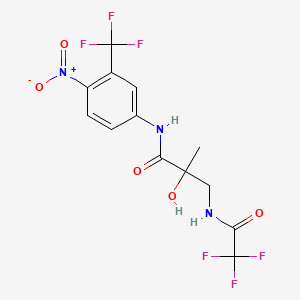
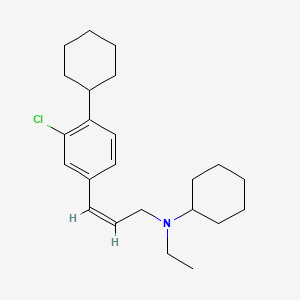
![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B1663843.png)
![Pyridine, 4-[2-(4-fluorophenyl)-5-(1-methyl-4-piperidinyl)-1H-pyrrol-3-yl]-](/img/structure/B1663845.png)